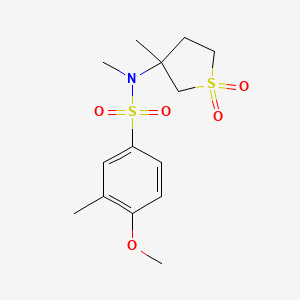

4-methoxy-N,3-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

Description

This sulfonamide derivative features a central benzene ring substituted with a methoxy group at the para position (C4). The sulfonamide nitrogen is further substituted with two methyl groups (N-methyl and C3-methyl) and a 3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl moiety. Such structural features are common in pharmaceuticals targeting enzymes or receptors, where sulfonamides often act as inhibitors due to their ability to mimic transition states or bind catalytic sites .

Properties

IUPAC Name |

4-methoxy-N,3-dimethyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S2/c1-11-9-12(5-6-13(11)20-4)22(18,19)15(3)14(2)7-8-21(16,17)10-14/h5-6,9H,7-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAHEEDDMMGNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C2(CCS(=O)(=O)C2)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-N,3-dimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a sulfonamide derivative with potential biological activity. Its molecular formula is and it has garnered interest in various research applications due to its structural properties and biological implications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 347.44 g/mol |

| Purity | 95% |

| Solubility | Soluble |

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of N-phenylbenzamide have shown broad-spectrum antiviral effects against various viruses, including HBV (Hepatitis B virus). A study demonstrated that certain derivatives increased intracellular levels of APOBEC3G (A3G), which is known to inhibit HBV replication .

Anticancer Activity

The compound's structural analogs have also been evaluated for anticancer activity. In a study involving benzoxathiazine derivatives, several compounds exhibited significant antiproliferative effects against cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The IC50 values for some derivatives ranged from 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Study on Antiviral Efficacy

In a specific study focusing on the antiviral efficacy of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (a related compound), the following findings were reported:

- IC50 Values :

- HepG2.2.15 cells: 1.99 µM

- HepG2.A64 cells: 3.30 µM

- Lamivudine (control): IC50 >440 µM for drug-resistant HBV.

These results suggest that the compound has a favorable profile against both wild-type and drug-resistant strains of HBV, indicating its potential as a therapeutic agent in antiviral treatments .

Antioxidant Activity

The DPPH radical-scavenging activity of related compounds was also assessed, revealing moderate antioxidant properties. This aspect is crucial as oxidative stress is often implicated in various diseases, including cancer .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

4-Ethoxy-N-methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)benzene-1-sulfonamide

- Key Difference : Ethoxy group replaces methoxy at C3.

- Ethoxy’s larger size may sterically hinder interactions with target proteins .

4-Chloro-N,3-dimethyl-N-[(oxan-4-yl)methyl]benzene-1-sulfonamide

- Key Differences :

- Chloro substituent (electron-withdrawing) replaces methoxy (electron-donating) at C4.

- Oxan (tetrahydropyran) ring replaces sulfolane.

- Oxan lacks the sulfone’s polarity, reducing solubility and hydrogen-bonding capacity .

Variations in the Sulfonamide Side Chain

N-(3-Methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)cyclopropanecarboxamide

- Key Difference : Carboxamide replaces sulfonamide.

- The cyclopropane introduces rigidity but lacks sulfone polarity .

Sulfametazina and Sulfamerazine

- Key Differences : Pyrimidinyl substituents replace the thiolan-methyl group.

- Impact : These antibacterial sulfonamides inhibit dihydropteroate synthase via pyrimidine mimicry. The absence of a sulfolane ring in these compounds reduces polarity, but their pyrimidine groups enable specific enzyme interactions .

Structural and Physicochemical Data Table

Research Findings and Implications

- Solubility : The sulfolane group in the target compound enhances aqueous solubility compared to oxan or cyclopropane analogs, critical for oral bioavailability .

- Target Binding : Methoxy’s electron-donating nature may stabilize charge-transfer interactions in hydrophobic enzyme pockets, whereas chloro’s electron-withdrawing effect could disrupt such interactions .

- Metabolic Stability : Ethoxy’s increased lipophilicity may prolong half-life but risks CYP450-mediated oxidation. Sulfolane’s sulfone is less metabolically labile than oxan ethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.